molecular formula C17H26N6O2S B2583819 3-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 946313-80-0

3-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

Cat. No.: B2583819
CAS No.: 946313-80-0
M. Wt: 378.5
InChI Key: RIFOCPOILGOPAD-UHFFFAOYSA-N
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Description

3-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C17H26N6O2S and its molecular weight is 378.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Researchers Farag, Kheder, and Mabkhot (2009) explored the utility of similar pyrimidine derivatives in synthesizing pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives. The focus was on the antimicrobial evaluation of these synthesized products, which showed moderate activity (Farag, Kheder, & Mabkhot, 2009).

Insecticidal and Antibacterial Potential

In 2020, Deohate and Palaspagar synthesized pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. This research provides insight into the applications of similar compounds in pest control and combating bacterial infections (Deohate & Palaspagar, 2020).

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidin derivatives, which were screened for their cytotoxic and 5-lipoxygenase inhibition activities. The study indicates the potential of such compounds in cancer therapy and as anti-inflammatory agents (Rahmouni et al., 2016).

Antioxidant Activity

Aziz et al. (2021) designed and synthesized indole-based heterocycles, including pyrazole derivatives, to investigate their antioxidant activities. This study highlights the importance of such compounds in developing high-efficiency antioxidants (Aziz et al., 2021).

Adenosine Receptor Affinity

Harden, Quinn, and Scammells (1991) explored pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine for their affinity against A1 adenosine receptors. This research provides insights into the potential application of these compounds in neurological therapies (Harden, Quinn, & Scammells, 1991).

Anticonvulsant Activity

Kamiński et al. (2015) synthesized a series of new hybrid compounds derived from pyrrolidin-1-yl butanamides and evaluated their anticonvulsant activity. This study demonstrates the potential use of such compounds in treating epilepsy (Kamiński et al., 2015).

Nonsteroidal Antiinflammatory Drugs

Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to study their antiinflammatory properties. They found certain derivatives to be highly effective and lacking ulcerogenic activity, suggesting their use as safer antiinflammatory drugs (Auzzi et al., 1983).

Properties

IUPAC Name

3-methyl-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O2S/c1-12(2)10-14(24)18-4-5-23-16-13(11-19-23)15(20-17(21-16)26-3)22-6-8-25-9-7-22/h11-12H,4-10H2,1-3H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFOCPOILGOPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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